3,5-Diamino-4-methylbenzoic acid

Vue d'ensemble

Description

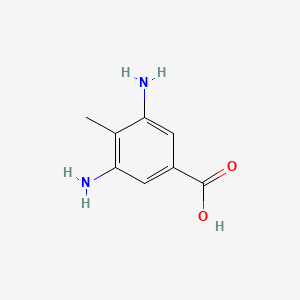

3,5-Diamino-4-methylbenzoic acid is an organic compound with the molecular formula C(8)H({10})N(_2)O(_2) It is characterized by the presence of two amino groups and a methyl group attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diamino-4-methylbenzoic acid typically involves the nitration of 4-methylbenzoic acid to form 3,5-dinitro-4-methylbenzoic acid, followed by reduction to yield the desired diamino compound. The nitration process requires concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as iron powder in acidic medium .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often used to maintain consistent reaction parameters and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Diamino-4-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.

Reduction: The compound can be further reduced to form derivatives with different functional groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation: 3,5-Dinitro-4-methylbenzoic acid.

Reduction: Various amine derivatives.

Substitution: Halogenated benzoic acids and other substituted derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

3,5-Diamino-4-methylbenzoic acid has the molecular formula and features a benzene ring substituted with two amino groups at the 3 and 5 positions and a methyl group at the 4 position. This substitution pattern is crucial for its reactivity and biological properties.

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its ability to inhibit various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.

Inflammatory Disorders

Recent studies have explored its role in inhibiting interleukin-15 (IL-15), which is implicated in inflammatory and autoimmune disorders. Compounds derived from this compound have shown promise in reducing IL-15 dependent cell proliferation and cytokine secretion, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis .

Advanced Glycation End Products (AGEs) Inhibition

The compound has been investigated for its ability to inhibit the formation of AGEs, which contribute to various age-related diseases. This property may be leveraged in developing treatments for conditions such as diabetes complications and cardiovascular diseases .

Analytical Chemistry

Fluorescent Probes

In analytical chemistry, this compound serves as a fluorescent probe for detecting caffeine in beverages. The compound exhibits strong fluorescence emission when interacting with caffeine, enabling sensitive detection methods that can be applied in food safety testing.

Solvent Interaction Studies

Studies have shown that the absorption and fluorescence characteristics of this compound vary significantly with solvent polarity. Understanding these interactions is crucial for developing sensor technologies that utilize this compound as a probe in biological systems.

Material Science

Polymer Chemistry

The compound's reactivity allows it to be used in synthesizing various polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Dye Production

Similar compounds are known to be utilized in dye production due to their ability to form stable complexes with metal ions. While specific applications of this compound in dyeing processes require further exploration, its structural characteristics suggest potential utility in this area .

Case Studies

-

Antimicrobial Efficacy Study

- A study conducted on the antimicrobial efficacy of this compound against various bacterial strains showed significant inhibition zones compared to control groups. This research supports its potential use as an antimicrobial agent in pharmaceutical formulations.

-

IL-15 Inhibition Research

- A recent publication demonstrated that derivatives of this compound effectively reduced IL-15 levels in vitro. This finding opens avenues for developing new treatments targeting inflammatory diseases.

Mécanisme D'action

The mechanism by which 3,5-diamino-4-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino groups can form hydrogen bonds and participate in various interactions, affecting the compound’s activity and function .

Comparaison Avec Des Composés Similaires

3,5-Diaminobenzoic acid: Lacks the methyl group, which can influence its reactivity and applications.

4-Amino-3-methylbenzoic acid: Contains only one amino group, leading to different chemical properties and uses.

3,5-Dinitro-4-methylbenzoic acid: The nitro groups significantly alter its chemical behavior compared to the diamino derivative.

Uniqueness: 3,5-Diamino-4-methylbenzoic acid is unique due to the presence of two amino groups and a methyl group on the benzoic acid core, providing distinct reactivity and versatility in various chemical reactions and applications .

Activité Biologique

3,5-Diamino-4-methylbenzoic acid (also known as 3,5-DAB) is an aromatic amino acid derivative notable for its unique structure and diverse biological activities. With the molecular formula C₈H₁₀N₂O₂, this compound features two amino groups and a methyl group on a benzoic acid core, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.

This compound can be synthesized through several methods, primarily involving the nitration of 4-methylbenzoic acid followed by reduction. The general synthetic route includes:

- Nitration : Using concentrated nitric and sulfuric acids to introduce nitro groups.

- Reduction : Converting the nitro groups to amino groups using hydrogen gas in the presence of a palladium catalyst or chemical reducing agents like iron powder.

This compound's ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile building block in organic synthesis .

Antimicrobial Properties

Research indicates that 3,5-DAB exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound's structural similarity to other amino acids may facilitate its interaction with microbial enzymes or cellular components.

Role in Biochemical Assays

This compound has been utilized as a fluorescent probe in biochemical assays. Its fluorescence properties allow for sensitive detection of compounds such as caffeine in complex mixtures like tea infusions . This characteristic is valuable for developing biosensors and analytical methods in food chemistry.

Influence on Oxidative Stress

The compound may also play a role in modulating oxidative stress within biological systems. It has been implicated in influencing the activity of antioxidant enzymes, potentially contributing to protective mechanisms against oxidative damage . This aspect is crucial given the increasing interest in antioxidants for their health benefits.

The biological effects of 3,5-DAB are likely mediated through its interactions with enzymes and receptors within cells. The amino groups can form hydrogen bonds and participate in various biochemical interactions, influencing metabolic pathways and protein synthesis .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3,5-DAB, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminobenzoic Acid | C₇H₉N₁O₂ | Contains one amino group; used in sunscreen |

| 4-Aminobenzoic Acid | C₇H₉N₁O₂ | Para substitution; known for UV absorption |

| 2,4-Diaminobenzoic Acid | C₇H₈N₂O₂ | Contains two amino groups; used in dye production |

| 3,4-Diaminobenzoic Acid | C₇H₈N₂O₂ | Similar reactivity; studied for biological activity |

The presence of two amino groups and a methyl group on the benzene ring gives 3,5-DAB distinct chemical properties compared to these related compounds .

Case Studies and Research Findings

Recent studies have focused on the potential applications of 3,5-DAB in various fields:

- Antimicrobial Studies : One study demonstrated that 3,5-DAB showed inhibitory effects against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential as a natural preservative or therapeutic agent .

- Fluorescence Applications : Research utilizing 3,5-DAB as a fluorescent probe found that it could effectively detect caffeine levels in beverages with high sensitivity and selectivity .

- Oxidative Stress Modulation : Investigations into the antioxidant capabilities of 3,5-DAB revealed its potential to enhance the activity of glutathione peroxidase and superoxide dismutase enzymes, suggesting a protective role against oxidative stress-related diseases .

Propriétés

IUPAC Name |

3,5-diamino-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWUVCLZVAITFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288576 | |

| Record name | 3,5-diamino-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-36-9 | |

| Record name | 6633-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diamino-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.